![molecular formula C18H16N2O3 B2441587 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide CAS No. 2305480-39-9](/img/structure/B2441587.png)
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The compound is also known as FMIC and has a molecular formula of C20H18N2O3.
Mécanisme D'action
The mechanism of action of FMIC involves the inhibition of several key enzymes and proteins involved in cancer cell growth and proliferation. The compound has been found to bind to the DNA of cancer cells and induce DNA damage, leading to cell death. FMIC also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
FMIC has been found to have several biochemical and physiological effects on cancer cells. The compound induces the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. FMIC also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
FMIC has several advantages for lab experiments, including its high yield and purity, potent anticancer activity, and well-understood mechanism of action. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
Several future directions for research on FMIC include:
1. Investigating the potential of FMIC as a lead compound for developing new anticancer drugs.
2. Studying the pharmacokinetics and pharmacodynamics of FMIC in vivo.
3. Developing new synthesis methods for FMIC that are more efficient and cost-effective.
4. Exploring the potential of FMIC as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, FMIC is a promising chemical compound that has shown potent anticancer activity in scientific research. Its well-understood mechanism of action and potential applications in medicinal chemistry make it a valuable compound for future research.
Méthodes De Synthèse
The synthesis of FMIC involves the reaction of 3-hydroxybenzaldehyde, indole-6-carboxylic acid, and N-methylamine in the presence of a catalyst. The reaction takes place in a solvent under specific temperature and pressure conditions. The yield of FMIC obtained through this method is high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
FMIC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle of cancer cells.
Propriétés
IUPAC Name |
3-formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(10-12-3-2-4-15(22)7-12)18(23)13-5-6-16-14(11-21)9-19-17(16)8-13/h2-9,11,19,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGEHKMHIUULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


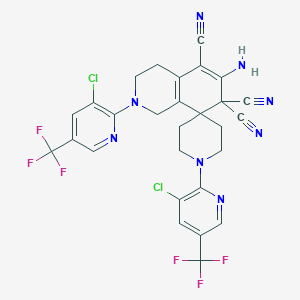
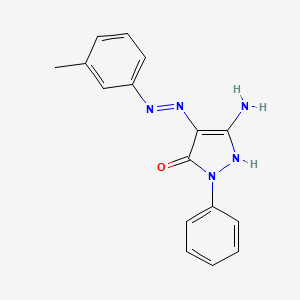
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
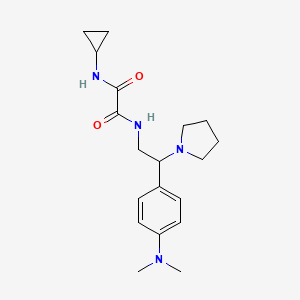
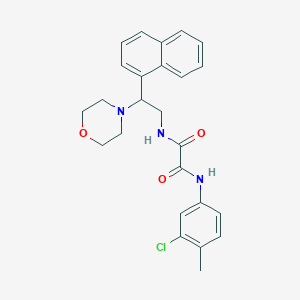
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)
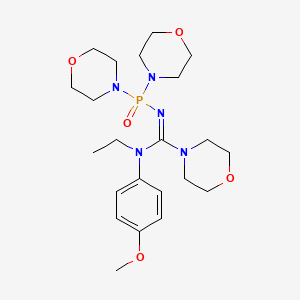
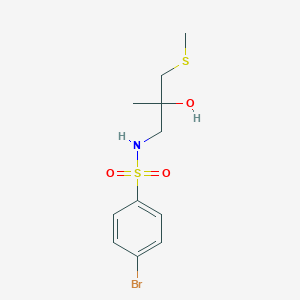
![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)
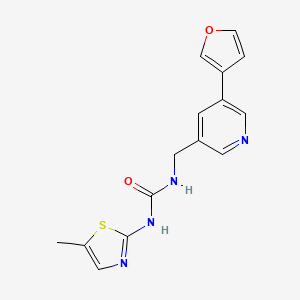
![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)
![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)